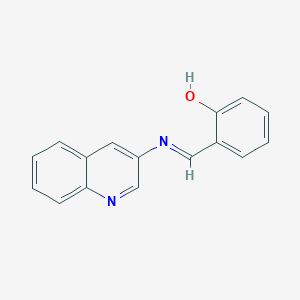

2-(Quinolin-3-yliminomethyl)phenol

Description

Properties

CAS No. |

23976-22-9 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-(quinolin-3-yliminomethyl)phenol |

InChI |

InChI=1S/C16H12N2O/c19-16-8-4-2-6-13(16)10-17-14-9-12-5-1-3-7-15(12)18-11-14/h1-11,19H |

InChI Key |

ORSPJBCSWFMOPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=CC=C3O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(Quinolin-3-yliminomethyl)phenol, a comparative analysis with structurally or functionally related compounds is provided below:

Structural Analogues

3-Chloro-N-phenyl-phthalimide Structure: A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ). Key Differences: Lacks the quinoline and phenolic moieties, instead featuring a rigid isoindole-1,3-dione core. Applications: Primarily used in polymer synthesis (e.g., polyimides) due to its anhydride reactivity, contrasting with the medicinal focus of quinoline-based Schiff bases .

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one Structure: A quinoline-chalcone hybrid with a ketone-linked enone system (). Key Differences: Replaces the imine bridge with a conjugated α,β-unsaturated ketone (chalcone). This enhances π-electron delocalization, affecting UV absorption and redox behavior. Bioactivity: Exhibits antimalarial and anticancer properties due to the chalcone moiety, whereas Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol are more studied for metal coordination and antimicrobial effects .

Physicochemical Properties

*Estimated based on analogous Schiff bases.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Quinolin-3-yliminomethyl)phenol, and how can reaction parameters be optimized?

The synthesis of quinoline-derived Schiff bases like 2-(Quinolin-3-yliminomethyl)phenol typically involves condensation reactions between quinoline-3-carbaldehyde derivatives and substituted phenols. Key steps include:

- Reagent selection : Use catalysts like acetic acid or p-toluenesulfonic acid to enhance imine bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates compared to protic solvents .

- Temperature control : Reactions performed at 60–80°C under reflux yield higher purity products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the target compound .

Q. Which analytical techniques are critical for structural characterization of 2-(Quinolin-3-yliminomethyl)phenol?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments and confirms the imine (C=N) bond at ~160 ppm .

- FT-IR : Identifies phenolic O-H stretches (~3300 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines crystal structures with R-factors < 0.06 .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 291.1234) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of 2-(Quinolin-3-yliminomethyl)phenol?

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) correlate with charge-transfer capabilities .

- Electrostatic potential maps : Highlight nucleophilic regions (phenolic oxygen) and electrophilic sites (imine nitrogen) .

- Thermochemistry : Atomization energies and ionization potentials match experimental data within ±2.4 kcal/mol when hybrid functionals (e.g., B3LYP) include exact exchange terms .

Q. What experimental and computational strategies resolve discrepancies in reaction regioselectivity for quinoline-based Schiff bases?

Q. How do molecular interactions in 2-(Quinolin-3-yliminomethyl)phenol crystals influence its supramolecular assembly?

Q. What in vitro assays are suitable for evaluating the bioactivity of 2-(Quinolin-3-ylimimonethyl)phenol?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.